HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER Homatropine is an anticholinergic drug that acts as an antagonist at muscarinic acetylcholine receptors. It is present in antitussives, under the trade name Hycodan, in combination with hydrocodone (dihydrocodeinone) bitartrate indicated for the symptomatic relief of cough as oral tablets or solutions. Homatropine is included in subtherapeutic amounts as homatropine methylbromide to discourage deliberate overdosage. Homatropine hydrobromide has been administered as ophthalmic solutions as a cycloplegic to temporarily paralyze accomodation, and to induce mydriasis (the dilation of the pupil); however such therapeutic use has not been approved by the FDA to be safe and effective.
Homatropine is a synthetic tertiary amine alkaloid with antimuscarinic properties. Homatropine, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation.
Brand Name: Vulcanchem
CAS No.: 114173-36-3
VCID: VC0219439
InChI: InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
SMILES:
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER

CAS No.: 114173-36-3

Cat. No.: VC0219439

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER - 114173-36-3

Specification

CAS No. 114173-36-3
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
Standard InChI Key ZTVIKZXZYLEVOL-UHFFFAOYSA-N
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Melting Point 191°C as methylbromide and 212°C as hydrobromide

Introduction

Chemical Identification and Structure

Nomenclature and Synonyms

Hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester possesses several synonyms and alternative nomenclature designations in scientific literature. These alternative names reflect various structural interpretations and naming conventions.

Table 1: Nomenclature and Synonyms

Systematic NameAlternative NamesRegistry Numbers
Hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl esterHomotropineDB02161
(1R,3R,5S)-8-methyl-8-azabicyclo(3.2.1)octan-3-yl (2R)-2-hydroxy-2-phenylacetateHTQ51017-33-5
(3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-hydroxy(phenyl)ethanoate(+)-Homatropine637-21-8 (hydrochloride salt)
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetateH,5αH-Tropan-3α-ol, mandelate (ester)DTXSID30858854

The compound was first documented in chemical repositories in 2005, with subsequent modifications to its registry data as recently as February 2022 .

Structural Characteristics

The compound belongs to the tropane alkaloid family, characterized by the 8-azabicyclo[3.2.1]octane scaffold, which serves as the central core structure. This bicyclic system contains a nitrogen atom at the 8-position, creating the characteristic tropane structure found in numerous natural and synthetic pharmaceuticals .

The specific structural features include:

  • An 8-azabicyclo[3.2.1]octane core with a methyl group attached to the nitrogen atom

  • A hydroxy-phenylacetic acid moiety connected to the 3-position of the tropane system via an ester linkage

  • Specific stereochemistry at positions 1R, 3R/S, and 5S, which is crucial for its biological activity

The three-dimensional conformation of this molecule contributes significantly to its receptor binding profile and subsequent pharmacological effects .

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties that influence its pharmacological behavior and applications.

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight (Average)275.3428 g/mol
Molecular Weight (Monoisotopic)275.152143543 g/mol
Physical StateCrystalline solid
InChIKeyZTVIKZXZYLEVOL-UHFFFAOYSA-N (racemic)
InChIKey (stereospecific)ZTVIKZXZYLEVOL-CBBWQLFWSA-N
SMILESOC(C(OC1CC2CCC(C1)N2C)=O)C1=CC=CC=C1

The compound's solubility is influenced by its molecular structure, polarity, and the nature of solvent systems . Its ester linkage makes it susceptible to hydrolysis in certain conditions, which is relevant to its metabolism and pharmacokinetic profile.

Pharmacological Properties

Mechanism of Action

Hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester functions primarily as a competitive antagonist at muscarinic acetylcholine receptors. Its pharmacological action closely resembles that of atropine, though with some distinctive characteristics:

  • It competitively blocks muscarinic receptors, particularly the M3 subtype predominant in ocular tissues

  • By antagonizing these receptors, it inhibits the response of the iris sphincter muscle, resulting in pupillary dilation (mydriasis)

  • It also blocks the accommodative muscle of the ciliary body, leading to paralysis of accommodation (cycloplegia)

At the molecular level, the compound's binding to muscarinic receptors disrupts various cellular responses, including:

  • Inhibition of adenylate cyclase

  • Interference with the breakdown of phosphoinositides

  • Modulation of potassium channels through G-protein interactions

These effects manifest in various physiological systems, particularly in structures innervated by postganglionic cholinergic nerves and smooth muscles responsive to acetylcholine .

Pharmacokinetics

  • Absorption: When administered as eye drops, it is primarily absorbed locally with minimal systemic absorption

  • Distribution: Limited distribution to systemic circulation when used topically

  • Metabolism: Likely undergoes hydrolysis of the ester bond by esterases, including those expressed in ocular tissues

  • Elimination: Metabolites are primarily excreted through renal pathways

The compound's duration of action, particularly its cycloplegic effect, is longer than that of tropicamide but shorter than atropine, making it suitable for intermediate-duration diagnostic procedures .

Clinical Applications

Ophthalmic Uses

The primary clinical application of hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester is in ophthalmology, where it serves several important functions:

  • Pupillary Dilation (Mydriasis): The compound is used to dilate the pupil for examination of the retina and other posterior eye structures .

  • Cycloplegia: It temporarily paralyzes accommodation, which is valuable for:

    • Accurate refractive error measurement, particularly in children

    • Preventing accommodative spasm

    • Facilitating certain ophthalmic surgical procedures

  • Treatment of Uveal Tract Inflammation: The compound's anticholinergic effects help reduce pain and prevent formation of synechiae (adhesions) between the iris and lens in conditions like uveitis .

  • Post-Surgical Pain Management: Research has demonstrated efficacy in reducing discomfort following photorefractive keratectomy (PRK) .

A significant study comparing 2% homatropine with 1% tropicamide demonstrated measurable effects on ocular parameters, with homatropine showing slightly stronger cycloplegic effects .

Other Therapeutic Applications

While ophthalmic applications represent the primary clinical use of this compound, several other therapeutic applications have been documented:

  • Antitussive Formulations: The compound has been included in combination preparations with hydrocodone for cough suppression .

  • Smooth Muscle Relaxation: Its anticholinergic properties can reduce motility and secretory activity in the gastrointestinal system .

  • Antispasmodic Effects: It may exert relaxant actions on the bile ducts, gallbladder, ureter, and urinary bladder .

The compound is sometimes included in subtherapeutic amounts (as homatropine methylbromide) in certain formulations to discourage deliberate overdosage of other active ingredients .

Research Findings

Effects on Ocular Parameters

A prospective study evaluated the changes in A-scan axial parameters of phakic normal eyes before and after instillation of 2% homatropine eye drops compared to 1% tropicamide. The study measured anterior chamber depth (ACD), lens thickness (LT), vitreous chamber length (VCL), and ocular axial length (AXL) .

Table 3: Effects on Ocular Parameters with Homatropine Administration

ParameterBaseline (mm)After Homatropine (mm)Average Change (mm)Agreement Level (%)
Anterior Chamber Depth (ACD)3.09 ± 0.363.38 ± 0.36+0.2989.28
Lens Thickness (LT)3.87 ± 0.293.63 ± 0.29-0.2475.00
Vitreous Chamber Length (VCL)15.45 ± 0.4815.50 ± 0.48+0.0546.43
Axial Length (AXL)22.41 ± 0.5622.46 ± 0.56+0.0560.71

The results demonstrated that homatropine induced a significant deepening of the anterior chamber depth (ACD) by an average of 0.29 mm from baseline measurements. This effect is attributed to axial flattening of the lens due to cycloplegia. The compound also decreased lens thickness (LT) by an average of 0.24 mm .

Pain Management Studies

A notable clinical study investigated the efficacy of homatropine eye drops for pain management following photorefractive keratectomy (PRK). This prospective study compared pain levels between eyes treated with homatropine and control eyes in the same patients .

Table 4: Pain Scores Following Photorefractive Keratectomy

Pain MeasurementTime PointHomatropine EyeControl EyeP-value
Visual Analogue Scale (VAS)0.5 h2.4 ± 2.13.4 ± 3.30.300
VAS24 h2.5 ± 1.95.3 ± 2.50.004
VAS48 h2.3 ± 1.74.0 ± 2.10.014
Verbal Rating Scale (VRS)0.5 h1.6 ± 1.22.2 ± 1.50.144
VRS24 h2.0 ± 1.23.2 ± 0.90.023
VRS48 h1.6 ± 1.02.5 ± 1.00.038
Pain Rating Index (PRI)0.5 h6.9 ± 5.67.9 ± 6.20.595
PRI24 h9.4 ± 5.716.0 ± 9.00.031
PRI48 h6.8 ± 5.712.0 ± 8.90.005

The results demonstrated that while pain levels were statistically similar between homatropine-treated and control eyes 0.5 hours after surgery, the homatropine-treated eyes showed significantly reduced pain at both 24 and 48 hours post-operation across all three pain measurement scales (VAS, VRS, and PRI) .

Notably, 86.6% of homatropine-treated eyes had a VAS score less than 1 compared to control eyes at both 24 and 48 hours after operation. Some patients reported a subjective sense of comfort in the eye treated with homatropine. The study found no delay in epithelial healing in homatropine-treated eyes .

The researchers concluded that homatropine is effective for reducing post-PRK pain and discomfort, offering a potentially valuable option for patient comfort management in the early postoperative period .

Comparative Studies with Other Anticholinergics

Studies comparing hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester with other anticholinergic agents, particularly tropicamide, have revealed important differences in potency, duration, and specific effects.

A comparative study of 2% homatropine with 1% tropicamide demonstrated:

  • Cycloplegic Strength: Homatropine exhibited a stronger cycloplegic effect on anterior chamber depth (ACD) and lens thickness (LT) compared to tropicamide .

  • Duration of Action: Homatropine generally produces a more prolonged effect than tropicamide, with cycloplegic effects lasting several hours longer .

  • Onset Time: Measurements were taken 60 minutes after homatropine instillation compared to 45 minutes for tropicamide, reflecting the different pharmacodynamic profiles of these agents .

The study concluded that both agents have measurable and conclusive effects on ocular parameters, particularly ACD and LT, but homatropine demonstrated slightly stronger effects, confirming its position as an intermediate-duration cycloplegic agent between tropicamide (shorter-acting) and atropine (longer-acting) .

Synthesis and Production

The synthesis of hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester involves complex organic chemistry processes focusing on the construction of the 8-azabicyclo[3.2.1]octane scaffold and subsequent functionalization.

Several synthetic approaches have been reported for constructing the tropane core structure:

  • Stereoselective Synthesis: Methods for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold have been developed, allowing for control of the stereochemistry critical to the compound's biological activity .

  • Acyclic Precursor Method: This approach relies on the stereocontrolled formation of an acyclic starting material containing the required stereochemical information, followed by cyclization to form the bicyclic scaffold .

  • Direct Stereochemical Control: Some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

  • Desymmetrization Process: Starting from achiral tropinone derivatives, this approach applies desymmetrization techniques to achieve the desired stereochemistry .

The final compound can be obtained through esterification of the tropane alcohol with mandelic acid or its derivatives. Commercial production typically requires strict quality control measures to ensure consistent stereochemical purity, as this significantly affects the compound's pharmacological properties .

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